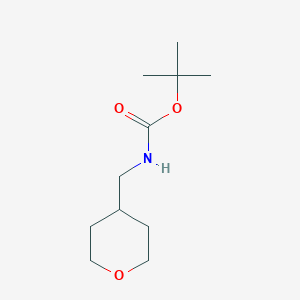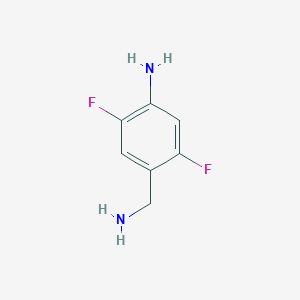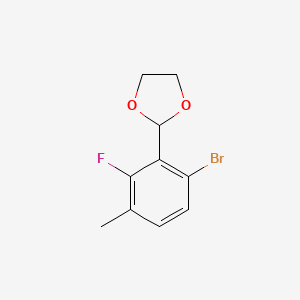
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a tetrahydro-2H-pyran-4-ylmethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex molecules, including pharmaceuticals .
Mode of Action
As a Boc-protected amine, it can participate in various organic synthesis reactions while protecting the reactive amine group from undesirable side reactions .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to create other compounds that can influence biochemical pathways .
Result of Action
The result of the action of this compound is the successful synthesis of more complex molecules. It’s used as a building block in organic synthesis, allowing for the creation of a wide variety of compounds .
Action Environment
The efficacy and stability of this compound are influenced by the conditions under which the chemical reactions take place. Factors such as temperature, pH, and the presence of other reactants can all impact the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted carbamates.
Scientific Research Applications
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and drug candidates.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate
- Methyl tetrahydro-2H-pyran-4-carboxylate
- tert-butyl ((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its specific structure, which combines a carbamate group with a tetrahydro-2H-pyran-4-ylmethyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(oxan-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGVSQZONQUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)
![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)
![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)



![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)






